molecular formula C10H11N3O2 B2747249 N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide CAS No. 2094294-98-9

N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide

Cat. No. B2747249
CAS RN: 2094294-98-9
M. Wt: 205.217
InChI Key: FDPHXTZHRPXZQN-UHFFFAOYSA-N
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Description

“N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide” is a chemical compound that has been synthesized in various studies . It is a type of N-(pyridin-2-yl)amide, a class of compounds that have received significant attention due to their varied medicinal applications .


Synthesis Analysis

N-(pyridin-2-yl)amides, including “this compound”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis process involves the formation of these amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . Another study reported a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates from easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridin-2-yl group, a carbamoyl group, and a prop-2-enamide group . The exact structure can be determined using techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate . In another reaction, α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Future Directions

The future directions for research on “N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide” could include exploring its potential medicinal applications, given the significant biological and therapeutic value of N-(pyridin-2-yl)amides . Additionally, further studies could focus on developing more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

N-[2-oxo-2-(pyridin-2-ylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-9(14)12-7-10(15)13-8-5-3-4-6-11-8/h2-6H,1,7H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHXTZHRPXZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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